2-Fold Higher Antibacterial Potency of 5-Propyl-1,2-dihydropyrazol-3-one Against E. coli, S. aureus, and P. aeruginosa Versus Methyl and Phenyl Congeners
In a direct head-to-head comparison using agar well diffusion and broth microdilution assays, 3-propyl-5-pyrazolone (PrPzO, the tautomeric equivalent of 5-propyl-1,2-dihydropyrazol-3-one) demonstrated a minimum inhibitory concentration (MIC) of 1.2 mg/mL against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, which is 2-fold lower (i.e., more potent) than the MIC of 2.5 mg/mL recorded for both 3-methyl-5-pyrazolone (MePzO) and 3-phenyl-5-pyrazolone (PhPzO) against the same organisms [1]. Against Salmonella enterica, PrPzO exhibited an MIC of 2.5 mg/mL, again 2-fold more potent than both MePzO and PhPzO (MIC 5 mg/mL) [1]. The minimum bactericidal concentration (MBC) data corroborate this trend: PrPzO achieved MBC values of 5 mg/mL against E. coli, S. aureus, and P. aeruginosa, compared to 10 mg/mL for both MePzO and PhPzO [1].
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC, mg/mL) and minimum bactericidal concentration (MBC, mg/mL) |
|---|---|
| Target Compound Data | MIC: E. coli 1.2, S. aureus 1.2, P. aeruginosa 1.2, S. enterica 2.5; MBC: E. coli 5, S. aureus 5, P. aeruginosa 5, S. enterica 2.5 (all mg/mL) |
| Comparator Or Baseline | MePzO (3-methyl-5-pyrazolone): MIC 2.5, 2.5, 2.5, 5; MBC 10, 10, 10, 5. PhPzO (3-phenyl-5-pyrazolone): MIC 2.5, 2.5, 2.5, 5; MBC 10, 10, 10, >10 (all mg/mL) |
| Quantified Difference | MIC: PrPzO is 2-fold lower (more potent) than both MePzO and PhPzO against E. coli, S. aureus, P. aeruginosa, and S. enterica. MBC: PrPzO is 2-fold lower against E. coli, S. aureus, and P. aeruginosa. |
| Conditions | Agar well diffusion and broth microdilution; bacterial strains: S. aureus ATCC 25923, E. faecalis ATCC 29212, B. subtilis ATCC 6633, E. coli ATCC 25922, S. enterica ATCC 19430, P. aeruginosa ATCC 27853; Mueller Hinton Agar; 0.5 McFarland standard inoculum; 37°C, 24 h incubation. |
Why This Matters
For researchers procuring pyrazolone building blocks for antimicrobial SAR campaigns, the 2-fold potency advantage of the propyl derivative against multiple clinically relevant species—including the ESKAPE pathogen P. aeruginosa—provides a quantitatively justified starting point that the cheaper methyl or phenyl analogs cannot replicate.
- [1] Rahimi Ahar, L., Hossaini Sadr, M., Zare, K. & Motameni Tabatabaei, S. In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh J. Pharmacol. 10, 143–147 (2015). Table II: Antibacterial activity of the compounds by MIC and MBC tests. View Source
